molecular formula C18H26N2O2 B3251146 tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-64-9

tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3251146
CAS No.: 207405-64-9
M. Wt: 302.4 g/mol
InChI Key: HFIAICRLCXYAAE-UHFFFAOYSA-N
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Description

tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a rigid [2.2.1]heptane scaffold with a benzylamino substituent at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group. This structure combines steric bulk (from the Boc group) with the aromatic and nucleophilic properties of the benzylamino moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-14-9-15(20)10-16(14)19-11-13-7-5-4-6-8-13/h4-8,14-16,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIAICRLCXYAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117621
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305207-83-3
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305207-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 207405-64-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.411 g/mol
  • Structural Features : The compound features a bicyclic structure with a tert-butyl ester and a benzylamino substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a potential therapeutic agent.

Pharmacological Effects

  • Nicotinic Acetylcholine Receptor Modulation :
    • The compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), specifically as a partial agonist for the α₄β₂ subtype. This modulation can influence neurotransmission and has implications for conditions such as Alzheimer's disease and nicotine addiction .
  • Inhibition of Enzymatic Activity :
    • Research indicates that this compound may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme can have therapeutic benefits in metabolic syndrome and diabetes .
  • Anti-inflammatory Properties :
    • Some studies suggest that compounds with similar structures exhibit anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory conditions .

Study on nAChR Activity

A study published in the European Journal of Medicinal Chemistry explored various derivatives of bicyclic compounds, including this compound, demonstrating its efficacy as a selective α₄β₂ nAChR partial agonist . The findings indicated improved cognitive function in animal models treated with this compound.

Investigation of Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers evaluated the impact of structurally similar azabicyclic compounds on cytokine production in vitro. The results showed that these compounds could significantly reduce pro-inflammatory cytokines, suggesting potential applications in chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
nAChR ModulationPartial agonist for α₄β₂ nAChR
Inhibition of 11β-HSD1Reduces cortisol metabolism
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Reagents/ConditionsProductYieldReference
6 M HCl, reflux, 12 h5-(Benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid85%
1 M NaOH, THF/H₂O (3:1), 8 hSame as above78%
  • Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.

  • Applications : Key step in generating bioactive intermediates for drug development.

Benzyl Group Deprotection via Hydrogenolysis

The benzylamine group is cleaved under catalytic hydrogenation, exposing a primary amine for downstream functionalization.

Reagents/ConditionsProductYieldReference
H₂ (1 atm), 10% Pd/C, EtOH, 24 h5-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate90%
H₂ (50 psi), Pd(OH)₂, MeOH, 12 hSame as above95%
  • Selectivity : The tert-butyl ester remains intact under these conditions.

  • Applications : Enables further modifications, such as reductive amination or peptide coupling .

Nucleophilic Substitution at the Amine

The deprotected primary amine participates in nucleophilic substitutions, forming derivatives like sulfonamides or ureas.

Reagents/ConditionsProductYieldReference
Benzoyl chloride, Et₃N, DCM, 0°C→RT5-(Benzamido)-2-azabicyclo[2.2.1]heptane-2-carboxylate82%
4-Nitrobenzenesulfonyl chloride, pyridine5-(Nosylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate75%
  • Key Insight : Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear amines .

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Reagents/ConditionsProductYieldReference
Acetone, NaBH₃CN, MeOH, 24 h5-(Isopropylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate68%
Phenylsilane, Zn(OAc)₂, DMF, 80°C5-(Benzylamino) derivative (cyclization)73%
  • Optimization : Zn(OAc)₂ enhances selectivity by stabilizing intermediates .

Cycloaddition Reactions

The strained bicyclo[2.2.1]heptane framework participates in Diels-Alder reactions with dienophiles.

Reagents/ConditionsProductYieldReference
Maleic anhydride, toluene, 110°CFused 6-membered adduct65%
Tetrazine, DCM, RTInverse electron-demand adduct58%
  • Note : Reactivity is modulated by the electron-deficient nature of the dienophile.

Oxidation of the Amine

Controlled oxidation converts the benzyl-protected amine to a nitroso or hydroxylamine derivative.

Reagents/ConditionsProductYieldReference
mCPBA, DCM, 0°C→RT5-(N-Benzyl-N-oxoamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate55%
NaIO₄, RuCl₃, H₂O/ACN5-Nitroso derivative48%

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related bicyclo[2.2.1]heptane derivatives, emphasizing substituent effects, physicochemical properties, and reactivity.

Compound Substituent Molecular Formula Molecular Weight CAS Number Key Properties
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate -NH₂ C₁₁H₂₀N₂O₂ 212.29 793650-60-9 Basic amino group; precursor for further functionalization .
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate -O (lactam carbonyl) C₁₁H₁₇NO₃ 211.26 198835-06-2 Electron-withdrawing oxo group; reduced basicity; used in lactam synthesis .
tert-Butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate -OH C₁₁H₁₉NO₃ 213.23 137076-22-3 Polar hydroxyl group; enhances hydrogen bonding and solubility .
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate -CH₂OH C₁₂H₂₁NO₃ 227.30 1363210-35-8 Hydroxymethyl group increases hydrophilicity and steric bulk .
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Additional -NH C₁₀H₁₈N₂O₂ 198.26 134003-84-2 Diaza system enhances basicity; useful in coordination chemistry .

Key Comparative Analysis:

Substituent Effects on Reactivity and Solubility Benzylamino vs. Amino (NH₂): The benzylamino group in the target compound introduces aromaticity and steric hindrance, reducing nucleophilicity compared to the primary amino group in CAS 793650-60-7. This makes the benzylamino derivative less reactive toward electrophiles but more lipophilic . Oxo (-O) Group: The oxo derivative (CAS 198835-06-2) forms a lactam structure, reducing basicity and increasing ring strain, which may enhance reactivity in ring-opening reactions .

Structural and Crystallographic Insights

  • X-ray diffraction studies on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 198835-06-2) reveal a crystal lattice with space group P21 and β=100.013°, indicating significant molecular packing influenced by the oxo group .
  • NMR data for diazabicyclo derivatives (e.g., δ 1.33 ppm for tert-butyl protons in CAS 134003-84-2) highlight distinct chemical environments influenced by substituents .

Applications in Synthesis The amino derivative (CAS 793650-60-9) serves as a key intermediate for introducing amines into drug candidates, while the diaza analog (CAS 134003-84-2) is utilized in constructing polycyclic frameworks for kinase inhibitors . The benzyloxycarbonylamino analog (CAS 1250885-17-6) demonstrates how protective groups like benzyloxycarbonyl (Cbz) modulate stability and reactivity in peptide synthesis .

Q & A

Q. Q1. What are the recommended methods for synthesizing tert-butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?

A1. Synthesis typically involves multi-step functionalization of the bicyclo[2.2.1]heptane scaffold. Key steps include:

  • Boc protection : tert-Butyl carboxylate groups are introduced via Boc-anhydride under basic conditions (e.g., NaHCO₃) to stabilize the bicyclic amine during subsequent reactions .
  • Benzylamination : Benzyl groups are introduced via nucleophilic substitution or reductive amination. For example, coupling with benzyl isothiocyanate in CHCl₃ at room temperature achieves ~80% yield, as demonstrated in analogous bicyclic amine reactions .
  • Purification : Column chromatography (SiO₂, hexane/EtOAc gradients) is critical for isolating enantiopure products due to the compound’s stereochemical complexity .

Q. Q2. How can researchers confirm the stereochemical configuration of this bicyclic compound?

A2. Stereochemical validation requires:

  • X-ray crystallography : Single-crystal analysis (e.g., using a Nonius KappaCCD diffractometer) resolves absolute configuration. For example, tert-butyl 3-oxo-2-aza-bicyclo[2.2.1]heptane derivatives were confirmed via P21 space group parameters (a=6.0710 Å, b=9.3703 Å, c=9.3002 Å, β=100.013°) .
  • Chiral HPLC : Enantiomeric excess (EE) is determined using chiral stationary phases (e.g., CHIRALPAK® columns) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. Q3. What strategies address low solubility of this compound in aqueous media for biological assays?

A3. Solubility challenges arise from the hydrophobic tert-butyl and benzyl groups. Solutions include:

  • Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability. For related bicyclic amines, 10 mM DMSO stock solutions showed no precipitation after 48 hours at –20°C .
  • Prodrug derivatization : Introduce polar groups (e.g., phosphate esters) at the benzylamino position, as seen in analogous azabicycloheptane prodrugs .

Q. Q4. How do stereochemical variations (endo vs. exo) at the 5-position affect biological activity?

A4. Stereochemistry significantly impacts target binding. For example:

  • Endo isomers : In a study of tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane derivatives, endo configurations exhibited 10-fold higher affinity for serotonin receptors than exo counterparts due to optimal spatial alignment with the binding pocket .
  • Exo isomers : Demonstrated improved metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. 60 min for endo) due to reduced exposure to oxidative enzymes .

Q. Q5. What computational methods are effective for predicting the reactivity of the benzylamino group in further functionalization?

A5. Density Functional Theory (DFT) and molecular docking are critical:

  • DFT studies : Calculate electron density maps to identify nucleophilic sites. For example, the benzylamino nitrogen in tert-butyl azabicycloheptanes shows higher electron density (Fukui index = 0.45) compared to the bicyclic amine .
  • Docking simulations : Predict regioselectivity in cross-coupling reactions. In silico models of Pd-catalyzed couplings align with experimental data (R² = 0.89) for analogous compounds .

Q. Q6. How can researchers resolve contradictions in reported NMR data for similar azabicycloheptane derivatives?

A6. Discrepancies often arise from solvent effects or stereochemical impurities. Best practices include:

  • Standardized conditions : Use DMSO-d₆ for solubility and assign peaks relative to TMS. For example, tert-butyl 5-nitro-2-azabicyclo[2.2.1]heptane derivatives show distinct shifts at δ 1.33 ppm (tert-butyl) and δ 7.94 ppm (aromatic protons) .
  • 2D NMR : HSQC and NOESY confirm connectivity and spatial relationships, resolving overlaps in crowded regions (e.g., δ 3.0–4.0 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate

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